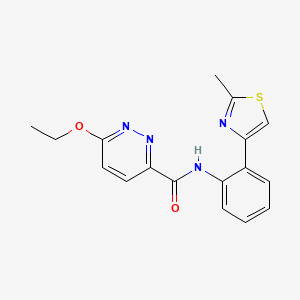

6-ethoxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

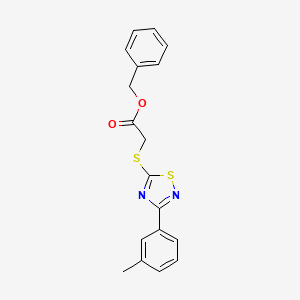

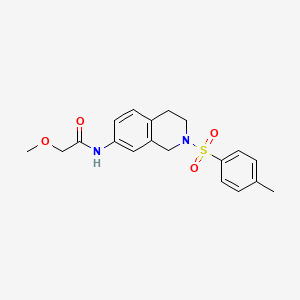

The compound “6-ethoxy-N-(2-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridazine ring, a thiazole ring, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and thiazole rings, as well as the amide group. The ethoxy group at the 6-position of the pyridazine ring and the phenyl group attached to the nitrogen of the amide group would also be key structural features .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Al-Kamali et al. (2014) detailed the synthesis of novel thieno[2,3-c]pyridazines with evaluated antibacterial activities. This research utilized 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, indicating the significance of ethoxy-carbonyl compounds in developing antibacterial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Central Nervous System (CNS) Activity

Barlin et al. (1994) synthesized a series of compounds including 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines to investigate their potential CNS activity. These compounds were evaluated for their ability to displace [3H]diazepam from rat brain membranes, revealing insights into the modification of molecular structures for enhanced CNS activity (Barlin, Davies, Davis, & Harrison, 1994).

Cytotoxicity Studies

Hassan, Hafez, and Osman (2014) reported the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study showcases the application of chemical synthesis in cancer research, aiming to discover new therapeutic agents (Hassan, Hafez, & Osman, 2014).

HIV-1 Inhibitors

Larsen et al. (1999) conducted research on the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1. The study involved the synthesis of various compounds and their biological testing against HIV-1 and herpes simplex virus, identifying compounds with moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Anti-Influenza Virus Activity

Hebishy, Salama, and Elgemeie (2020) described a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity. This research highlights the importance of novel synthetic pathways in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . They have also demonstrated potent effects on prostate cancer .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

Properties

IUPAC Name |

6-ethoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-3-23-16-9-8-14(20-21-16)17(22)19-13-7-5-4-6-12(13)15-10-24-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWOZGLYLUDFTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)

![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2981557.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2981565.png)

![1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone](/img/structure/B2981567.png)